

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG5-propargyl

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Compound of Interest

Compound Name: *Boc-NH-PEG5-propargyl*

Cat. No.: *B611220*

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Introduction

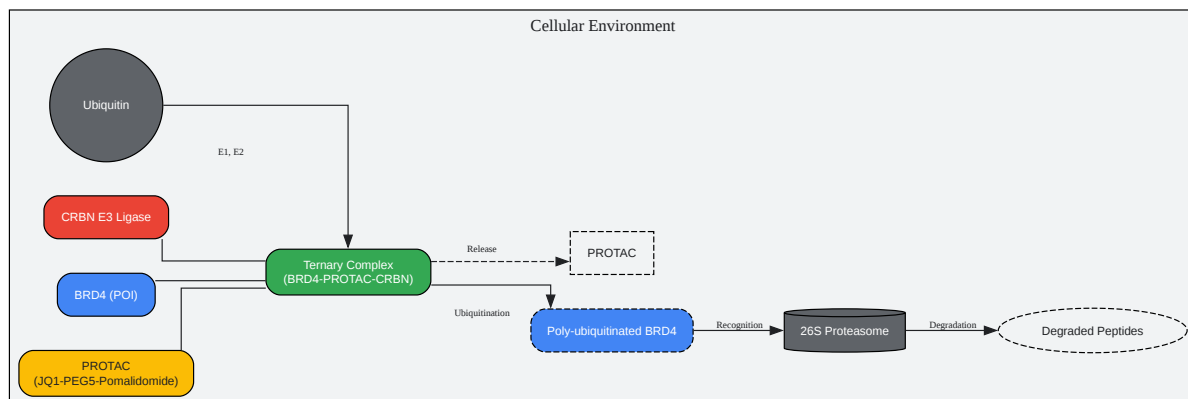
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. [2]

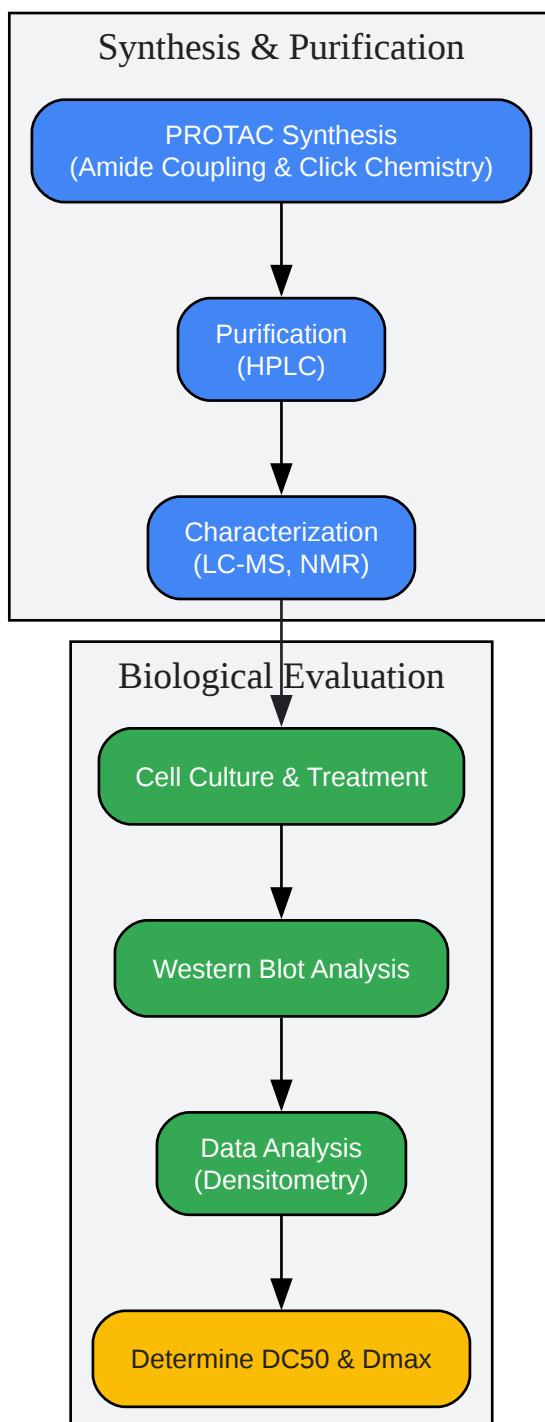
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and provide flexibility for optimal ternary complex formation.[3] The **Boc-NH-PEG5-propargyl** linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for sequential conjugation and a terminal alkyne group for efficient "click chemistry" reactions. This application note provides detailed protocols for the synthesis and evaluation of a model PROTAC using this linker.

PROTAC Mechanism of Action: A Signaling Pathway

The core function of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The following diagram illustrates the

signaling pathway of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, by recruiting the Cereblon (CRBN) E3 ligase.





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References

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